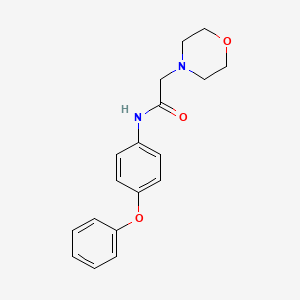

2-morpholino-N-(4-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-morpholino-N-(4-phenoxyphenyl)acetamide is an organic compound that features a morpholine ring and a phenoxyphenyl group linked through an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with morpholine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-morpholino-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanism of Action : Research has shown that compounds with a phenoxy group, similar to 2-morpholino-N-(4-phenoxyphenyl)acetamide, demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives with the phenoxy moiety have been linked to the inhibition of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis. A study reported that certain phenoxyalkylpiperidines exhibited an IC50 value of 0.29 μM against ovarian cancer cells, highlighting the importance of the phenoxy group in enhancing biological activity .

Case Study : In a comparative analysis, a derivative of this compound was tested against breast cancer cell lines. The results indicated that modifications on the phenoxy group significantly influenced the compound's efficacy, reinforcing the notion that structural variations can lead to enhanced anticancer properties .

Anticonvulsant Properties

Pharmacological Evaluation : The compound has been evaluated for its anticonvulsant activity in various animal models. A related study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and assessed their efficacy using maximal electroshock and pentylenetetrazole tests. Some derivatives showed promising results, indicating that structural elements similar to those in this compound could also confer anticonvulsant properties .

Table 1: Anticonvulsant Activity of Related Compounds

| Compound | Dose (mg/kg) | MES Protection (%) | Neurotoxicity |

|---|---|---|---|

| Compound A | 100 | 75% at 0.25 h | No |

| Compound B | 100 | 100% at 0.25 h | No |

| Compound C | 100 | 50% at 0.5 h | Yes |

Neuroprotective Effects

Receptor Interaction : The compound has been studied for its interaction with sigma receptors, particularly σ1 receptors, which play a role in neuroprotection and pain modulation. A specific derivative demonstrated high affinity for σ1 receptors (Ki=42 nM), indicating potential applications in neurodegenerative diseases . The binding studies suggest that modifications to the morpholine structure can enhance selectivity and efficacy.

Case Study : In vivo studies revealed that certain morpholino derivatives exhibited antinociceptive effects when administered locally or intrathecally, suggesting their potential use in treating pain associated with neurodegenerative conditions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound and its analogs has been extensively documented, focusing on optimizing pharmacological properties through structure-activity relationship (SAR) studies. These studies emphasize the importance of specific functional groups in enhancing bioactivity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Phenoxy Group | Increased potency against cancer cells |

| Morpholine Substitution | Enhanced receptor affinity |

| Acetamide Linker | Critical for anticonvulsant activity |

Mecanismo De Acción

The mechanism of action of 2-morpholino-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Morpholin-4-yl)-N-(3-(pyrazin-2-yloxy)phenyl)acetamide

- 2-morpholin-4-yl-N-(2,4,6-trimethyl-phenyl)-acetamide

Uniqueness

2-morpholino-N-(4-phenoxyphenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring and a phenoxyphenyl group makes it particularly versatile for various applications.

Actividad Biológica

2-Morpholino-N-(4-phenoxyphenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : this compound

The compound features a morpholino group that enhances its solubility and potentially its interaction with biological targets. The presence of the phenoxyphenyl moiety suggests possible interactions with various receptors or enzymes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that it may inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study published in investigated the antimicrobial properties of this compound against various pathogens. Results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising potential as an antimicrobial agent.

-

Anticancer Mechanisms :

- In a separate study, the compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, suggesting that the compound activates intrinsic apoptotic pathways.

-

Molecular Docking Studies :

- Molecular docking simulations have been performed to predict the binding affinity of this compound to various targets, including σ1 receptors known for their role in cancer progression and neuroprotection. These studies indicated a strong binding affinity (Ki = 42 nM), highlighting its potential as a selective σ1 receptor ligand .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

2-morpholin-4-yl-N-(4-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c21-18(14-20-10-12-22-13-11-20)19-15-6-8-17(9-7-15)23-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHDDBBUBPLLKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.